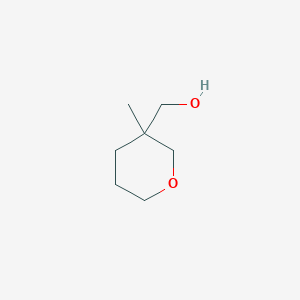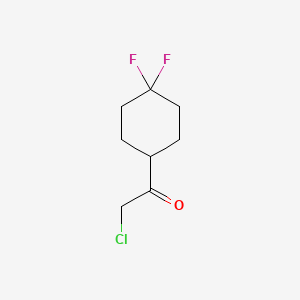
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione
説明
5-(5-Methyl-2-furyl)cyclohexane-1,3-dione is a chemical compound with the CAS Number: 123638-54-0 . It has a molecular weight of 192.21 .
Molecular Structure Analysis
The molecular structure of 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions, and a 5-methyl-2-furyl group attached at the 5 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione are not fully detailed in the available resources. It is known to have a molecular weight of 192.21 .科学的研究の応用
Pharmaceutical Research
This compound has potential applications in pharmaceutical research due to its structural similarity to other furan derivatives known for their biological activity. It could be explored for its urease inhibitory properties , which are crucial in the development of treatments for diseases like gastric ulcers and urinary tract infections .
Material Science
In material science, 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione could be used to design materials with specific functional properties such as electrical conductivity and corrosion resistance . Its furan moiety can be incorporated into polymers or coatings to enhance these properties .
Green Chemistry
As part of the furan platform chemicals (FPCs), this compound can be derived from biomass, making it an important substance in the field of green chemistry. It represents a move away from petrochemicals towards more sustainable, bio-based chemicals .
Synthetic Organic Chemistry
The compound can serve as a building block in synthetic organic chemistry. Its reactive dione group allows for various chemical transformations, making it a versatile precursor for synthesizing a wide range of organic molecules .
Catalysis
Due to its unique structure, 5-(5-Methyl-2-furyl)cyclohexane-1,3-dione could be used in catalysis research. It might act as a ligand for metal catalysts or as an organocatalyst itself, facilitating important chemical reactions .
Biorefinery Applications
In biorefineries, this compound could be used to develop new pathways for converting biomass into valuable chemicals. It could play a role in the synthesis of biofuels and bioplastics, contributing to a circular economy .
Food Industry
Furan derivatives are known for their flavor-enhancing properties. This compound could be investigated for its potential use as a food additive to improve the taste and aroma of various food products .
Environmental Science
Lastly, in environmental science, the compound’s potential for biodegradability could be explored. It could be used in the development of environmentally friendly materials that reduce pollution and waste .
特性
IUPAC Name |
5-(5-methylfuran-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZCGWXQQSGBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1429535.png)
![2-[2-(2-oxo-2,3-dihydro-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1429538.png)











